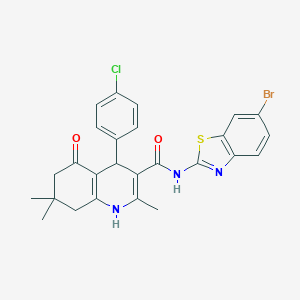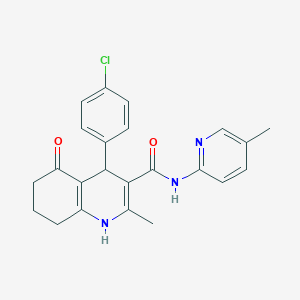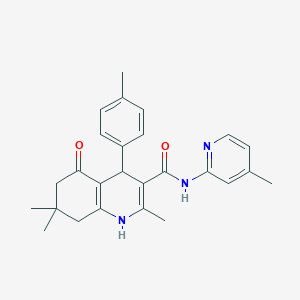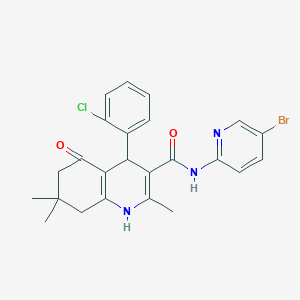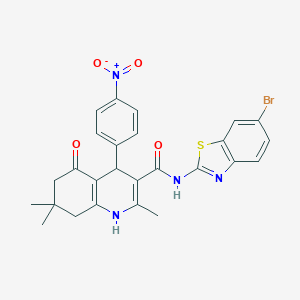![molecular formula C22H17N3OS2 B304287 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a phenothiazine moiety, which is known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including DNA, proteins, and enzymes. The phenothiazine moiety in the compound is known to exhibit intercalating properties, which allows it to insert itself between the base pairs of DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, scavenge free radicals, and generate singlet oxygen upon irradiation. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its versatility. It can be used for various applications, including as a fluorescent probe, photosensitizer, and anticancer agent. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and microbial infections. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its properties for various applications.
Métodos De Síntesis
The synthesis of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine involves the reaction of 4,6-dimethyl-2-thiouracil with 10-chloro-10H-phenothiazine-2-carbonyl chloride in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been the subject of various scientific research studies due to its potential applications in different fields. It has been investigated for its anticancer, antimicrobial, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Nombre del producto |
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
Fórmula molecular |
C22H17N3OS2 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C22H17N3OS2/c1-12-11-13(2)24-21-18(12)19(23)20(28-21)22(26)25-14-7-3-5-9-16(14)27-17-10-6-4-8-15(17)25/h3-11H,23H2,1-2H3 |
Clave InChI |
NSVGTAHXUYYWJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
SMILES canónico |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




